molecular formula C9H13BrN2O2 B2922270 methyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate CAS No. 1856021-45-8

methyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate

Cat. No.: B2922270
CAS No.: 1856021-45-8
M. Wt: 261.119
InChI Key: BTBPSEMECXAGKT-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position, a sec-butyl group at the 1-position, and a methyl ester group at the 3-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above. The choice of solvents, catalysts, and purification techniques would be optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would vary based on the biological context and the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate is unique due to the combination of the bromine atom, sec-butyl group, and methyl ester functionality. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Biological Activity

Methyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanism of action, and potential applications in medicinal chemistry, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a five-membered heterocyclic structure with the following characteristics:

  • Molecular Formula : C8_{8}H10_{10}BrN2_{2}O2_{2}
  • Functional Groups : Bromine atom, methyl ester, and sec-butyl group.

The presence of the bromine atom and the ester group significantly influences its binding affinity to biological targets, making it a valuable scaffold in drug discovery.

The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom enhances its reactivity, allowing it to modulate various biological pathways. This interaction can lead to inhibition or activation of specific enzymes, thereby influencing cellular processes .

Biological Activities

This compound has been investigated for several biological activities:

1. Antimicrobial Activity

  • Pyrazole derivatives, including this compound, have shown significant antimicrobial properties against various pathogens. Studies indicate that these compounds can inhibit bacterial growth and exhibit antifungal activity .

2. Anticancer Properties

  • Research has demonstrated that pyrazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to methyl 4-bromo-1-sec-butyl-1H-pyrazole have been shown to inhibit the proliferation of breast cancer cells (MDA-MB-231) by enhancing caspase activity and causing morphological changes indicative of apoptosis .

3. Anti-inflammatory Effects

  • The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Some studies have reported that related pyrazole compounds serve as selective COX inhibitors .

Research Findings and Case Studies

Study Biological Activity Findings
Study A AntimicrobialInhibition of bacterial growth; effective against Gram-positive bacteria.
Study B AnticancerInduced apoptosis in MDA-MB-231 cells; enhanced caspase activity at concentrations of 10 µM.
Study C Anti-inflammatorySelective COX-2 inhibition; showed superior edema inhibition compared to celecoxib.

Properties

IUPAC Name

methyl 4-bromo-1-butan-2-ylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-4-6(2)12-5-7(10)8(11-12)9(13)14-3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBPSEMECXAGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C(=N1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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